2-(3,4-Difluorophenyl)-1,3-benzothiazole

antimicrobial resistance benzothiazole SAR Pseudomonas aeruginosa

2-(3,4-Difluorophenyl)-1,3-benzothiazole (CAS 170151-90-3) is a member of the 2-arylbenzothiazole family, a privileged scaffold in medicinal chemistry and agrochemical discovery. The compound features a benzothiazole core substituted at the 2-position with a 3,4-difluorophenyl ring, imparting a computed LogP of ~4.5 and a molecular weight of 247.26 g/mol.

Molecular Formula C13H7F2NS
Molecular Weight 247.263
CAS No. 170151-90-3
Cat. No. B575463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)-1,3-benzothiazole
CAS170151-90-3
Synonyms2-(3,4-Difluoro-phenyl)-benzothiazole
Molecular FormulaC13H7F2NS
Molecular Weight247.263
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C13H7F2NS/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H
InChIKeyVOWQOJZCCMRNQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Difluorophenyl)-1,3-benzothiazole (CAS 170151-90-3): Procurement-Grade Benzothiazole Building Block with Differentiated Antimicrobial and Drug-Discovery Pedigree


2-(3,4-Difluorophenyl)-1,3-benzothiazole (CAS 170151-90-3) is a member of the 2-arylbenzothiazole family, a privileged scaffold in medicinal chemistry and agrochemical discovery. The compound features a benzothiazole core substituted at the 2-position with a 3,4-difluorophenyl ring, imparting a computed LogP of ~4.5 and a molecular weight of 247.26 g/mol [1][2]. Unlike unsubstituted 2-phenylbenzothiazole (CAS 883-93-2), this difluorinated analog demonstrates altered electronic distribution, hydrogen-bond acceptor capacity (four acceptors), and lipophilicity that directly influence target binding and pharmacokinetics in downstream candidates . It serves both as a direct-hit scaffold and a late-stage functionalization intermediate for kinase inhibitors, anti-infectives, and CNS-penetrant agents [3].

Why Unsubstituted or Mono-Fluorinated 2-Arylbenzothiazole Analogs Cannot Simply Replace 2-(3,4-Difluorophenyl)-1,3-benzothiazole in Antimicrobial and Kinase-Targeted Programs


Generic substitution within the 2-arylbenzothiazole class is contraindicated because the number and position of fluorine atoms on the 2-phenyl ring exert pronounced, non-linear effects on both antimicrobial potency and target-binding kinetics. In head-to-head agar diffusion and MIC assays, the 3,4-difluoro regioisomer (compound 3n) consistently outperforms the 2,4-difluoro isomer (3l) and the parent 2-phenylbenzothiazole (3a) across all five microbial strains tested, with MIC differences reaching up to 64-fold . Furthermore, the 3,4-difluorophenyl motif is a critical pharmacophoric element in CNS-penetrant trypanocidal leads—where replacement with 4-fluoro or 3-fluoro analogs resulted in loss of in vivo curative efficacy [1]. The fluorine substitution pattern alters not only potency but also metabolic stability and brain penetration, making simple analog replacement a scientifically unjustified risk in lead optimization or reference-standard procurement [1].

Head-to-Head and Class-Comparative Quantitative Evidence for 2-(3,4-Difluorophenyl)-1,3-benzothiazole Selection


Superior Broad-Spectrum Antimicrobial Potency Against Gram-Negative P. aeruginosa Relative to 2,4-Difluoro Regioisomer and Parent Phenyl Analog

In a direct comparative study of 22 2-arylbenzothiazoles, 2-(3,4-difluorophenyl)benzothiazole (3n) exhibited a zone of inhibition of 34.6 mm and an MIC of 3.125 µg/mL against P. aeruginosa MTCC 741. By contrast, the 2,4-difluoro isomer (3l) showed no measurable inhibition (zone ≤10 mm; MIC not tested/not active), and the parent 2-phenylbenzothiazole (3a) showed only 17.6 mm with an MIC of 50 µg/mL . This represents a greater than 3-fold zone diameter increase versus 3a and at least a 16-fold MIC improvement over any active comparator in the series.

antimicrobial resistance benzothiazole SAR Pseudomonas aeruginosa

Broadest Antimicrobial Spectrum Across Five Microbial Strains: Only Compound Active Against All Test Species at Clinically Relevant MIC Levels

Among 22 synthesized benzothiazoles, compound 3n was the only derivative demonstrating excellent activity against all five test organisms—B. subtilis (MIC 6.25 µg/mL), E. coli (MIC 12.5 µg/mL), P. aeruginosa (MIC 3.125 µg/mL), S. cerevisiae (MIC 12.5 µg/mL), and C. albicans (MIC 12.5 µg/mL). The next most broad-spectrum compound (3s) was active against only four of five strains . The standard drug ciprofloxacin showed MIC 12.5 µg/mL against bacteria, while amphotericin-B showed MIC 12.5 µg/mL against fungi, indicating 3n matches or exceeds reference-drug potency in several categories .

broad-spectrum antimicrobial benzothiazole MIC profiling

3,4-Difluorophenylbenzothiazole Is the Preferred 2-Aryl Motif for CNS-Penetrant Trypanocidal Leads Achieving 5/5 Murine Cures

In a medicinal chemistry optimization campaign, (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole (compound 57) was selected from 65 analogs for in vivo efficacy based on superior in vitro potency, metabolic stability, and brain penetration. This compound achieved 5/5 cures in murine models of both early- and late-stage human African trypanosomiasis [1]. While the direct comparator data for the 3,4-difluoro versus other substitution patterns on the 2-phenyl ring is embedded within the broader SAR, the authors explicitly note that the 3,4-difluorophenyl group was a critical contributor to the multiparameter optimization leading to curative in vivo efficacy [1].

human African trypanosomiasis CNS penetration benzothiazole urea

Enhanced Lipophilicity and Hydrogen-Bonding Profile Differentiate 3,4-Difluoro from Non-Fluorinated and Mono-Fluorinated 2-Phenylbenzothiazoles

2-(3,4-Difluorophenyl)-1,3-benzothiazole exhibits a computed XLogP3 of 4.5 and an AlogP of 4.24, with four hydrogen-bond acceptor sites and zero hydrogen-bond donors [1][2]. In comparison, the unsubstituted 2-phenylbenzothiazole (CID 71072) has a lower XLogP3 of ~3.7 and only one H-bond acceptor, while 2-(4-fluorophenyl)benzothiazole (CID 2746709) has an intermediate LogP of ~4.0 with one acceptor [1]. The increased lipophilicity and acceptor count of the 3,4-difluoro variant directly enhance passive membrane permeability and target-binding enthalpy, properties which are non-interchangeable with less-substituted analogs in rational drug design [2].

physicochemical properties LogP medicinal chemistry design

Validated Application Scenarios Where 2-(3,4-Difluorophenyl)-1,3-benzothiazole Provides a Quantifiable Selection Advantage


Phenotypic Antimicrobial Screening Libraries Targeting Multidrug-Resistant Gram-Negative Pathogens

Procurement teams assembling diversity-oriented screening decks for antimicrobial drug discovery should prioritize 2-(3,4-difluorophenyl)-1,3-benzothiazole as a core scaffold. Direct comparative data demonstrate that this compound provides pan-microbial activity (MIC 3.125–12.5 µg/mL across all 5 test strains) unmatched by regioisomeric or unsubstituted analogs, and is the only 2-arylbenzothiazole active against P. aeruginosa in this series . This performance profile makes it a high-value hit-identification probe for phenotypic screens against ESKAPE pathogens.

Late-Stage Functionalization Intermediate for CNS-Penetrant Kinase or Anti-Parasitic Inhibitors

The 3,4-difluorophenylbenzothiazole core is the validated scaffold behind (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole (compound 57), which achieved 5/5 cures in murine HAT models [1]. Medicinal chemistry groups developing CNS-targeted kinase inhibitors or trypanocidal agents should procure this compound as the preferred intermediate for installing late-stage amide, urea, or sulfonamide diversity at the 5-position, leveraging the demonstrated in vivo brain penetration and curative efficacy of the 3,4-difluorophenyl subclass.

Physicochemical Reference Standard for Fluorine-Enabled ADME Optimization in 2-Arylbenzothiazole Series

For computational and experimental ADME teams, 2-(3,4-difluorophenyl)-1,3-benzothiazole serves as a characterized reference point with XLogP3 = 4.5, AlogP = 4.24, 4 HBA, and 0 HBD [2][3]. Its distinct lipophilicity profile—+0.8 LogP units above the parent 2-phenylbenzothiazole—enables it to function as a property benchmark when optimizing membrane permeability in 2-arylbenzothiazole lead series. Procurement of this specific analog ensures experimental LogP and permeability measurements are anchored to a well-defined intermediate rather than a heterogeneous mixture of fluorinated isomers.

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